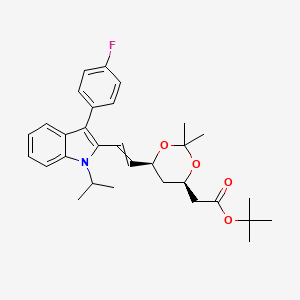
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is a chiral intermediate used in the synthesis of statins, a class of drugs used to lower cholesterol levels . It is an impurity of Atorvastatin, a selective, competitive HMG-CoA reductase inhibitor .
Synthesis Analysis
The synthesis of “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” involves the use of a stereoselective short chain carbonyl reductase (SCR). This biotechnological production method is becoming a primary route due to its high enantioselectivity, mild reaction conditions, low cost, process safety, and environmental friendliness .Molecular Structure Analysis
The molecular formula of “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is C10H19ClO4 . The InChI string is InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m1/s1 .Chemical Reactions Analysis
The biotechnological production of “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is catalyzed from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) by a carbonyl reductase .Physical And Chemical Properties Analysis
The molecular weight of “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is 238.71 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 .Aplicaciones Científicas De Investigación
Application in Pharmaceutical Synthesis
Specific Scientific Field
Summary of the Application
“(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is a key chiral intermediate in the synthesis of the side chain of the lipid-lowering drug rosuvastatin .
Methods of Application or Experimental Procedures
The compound is synthesized using a self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy . This biocatalyst is developed on an amino resin carrier LX-1000HAA (SCR-NADP+@LX-1000HAA). The self-sufficient biocatalyst achieves in situ cofactor regeneration .
Results or Outcomes
The asymmetric synthesis of (3R,5S)-CDHH using SCR-NADP+@LX-1000HAA showed high enantioselectivity (> 99% e.e.) and yield (98.54%). Batch reactions were performed for ten cycles without extra addition of NADP+, and the total yield of (3R,5S)-CDHH achieved at 10.56 g/g biocatalyst .
Application in Organic Chemistry
Specific Scientific Field
Summary of the Application
Tertiary butyl esters, such as “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester”, find large applications in synthetic organic chemistry .
Methods of Application or Experimental Procedures
A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
Results or Outcomes
The resultant flow process was more efficient and versatile compared to the batch .
Application in Biosynthetic Pathways
Specific Scientific Field
Summary of the Application
“(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester” is involved in biosynthetic pathways, particularly in the synthesis of rosuvastatin .
Results or Outcomes
Application in Biodegradation Pathways
Specific Scientific Field
Summary of the Application
Tertiary butyl esters, such as “(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester”, are involved in biodegradation pathways .
Methods of Application or Experimental Procedures
The compound is used in chemical transformations, and its biodegradation pathways are studied .
Results or Outcomes
The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-[(E)-2-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38FNO4/c1-20(2)33-26-11-9-8-10-25(26)29(21-12-14-22(32)15-13-21)27(33)17-16-23-18-24(36-31(6,7)35-23)19-28(34)37-30(3,4)5/h8-17,20,23-24H,18-19H2,1-7H3/b17-16+/t23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKLFNQKKUKAQS-KAAYJFPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC3CC(OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H]3C[C@@H](OC(O3)(C)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,5S)-Fluvastatin-3,5-acetonide tert-Butyl Ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

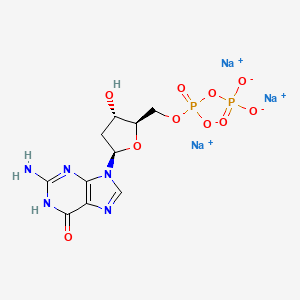
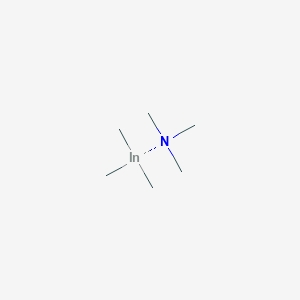

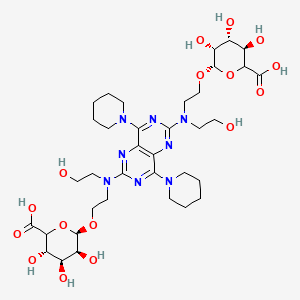
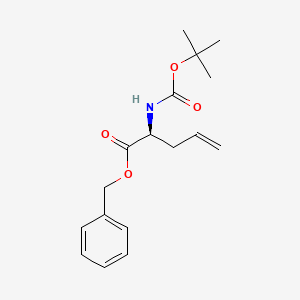
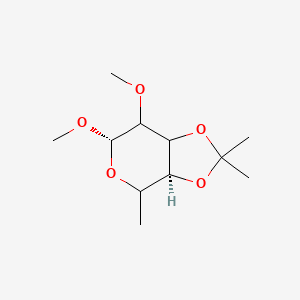
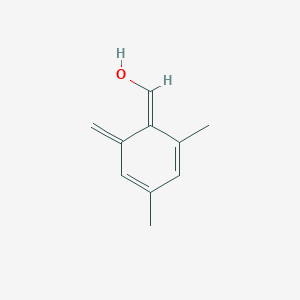
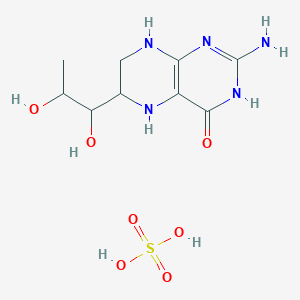
![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)
![(6S)-7-Isopropyl-2,10-dimethyl-1,5-dioxaspiro[5.5]undec-2-en-4-one](/img/structure/B1140888.png)
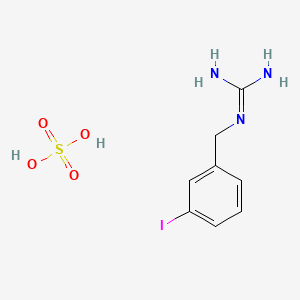
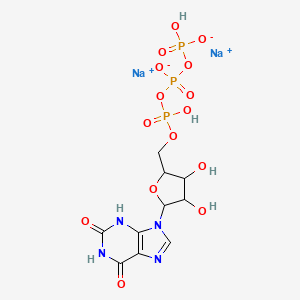
![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)